molecular formula C3H4N2 B372694 Pyrazole CAS No. 288-13-1

Pyrazole

Cat. No. B372694
Key on ui cas rn: 288-13-1
M. Wt: 68.08 g/mol
InChI Key: WTKZEGDFNFYCGP-UHFFFAOYSA-N
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Patent
US04138554

Procedure details

Thus, with respect to said acid III to be used to couple with compound II, functional equivalents include the corresponding acid anhydrides, including mixed anhydrides and particularly the mixed anhydrides prepared from stronger acids such as the lower aliphatic monoesters of carbonic acid, or alkyl and aryl sulfonic acids and of more hindered acids such as diphenylacetic acid. In addition, an acid azide or an active ester or thioester (e.g., with p-nitrophenyl, 2,4-dinitrophenol, thiophenol, thioacetic acid) may be used or the free acid itself may be coupled with compound II after first reacting said free acid with N,N'-dimethylchloroformiminium chloride [cf. Great Britain Pat. No. 1,008,170 and Novak and Weichet, Experientia XXI, 6, 360 (1965)] or by the use of enzymes or of an N,N'-carbonyldiimidazole or an N,N'-carbonylditriazole (cf. South African patent specification No. 63/2684) or a carbodiimide reagent [especially N,N'-dicyclohexylcarbodiimide, N,N'-diisopropylcarbodiimide or N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide; cf. Sheehan and Hess, J. Amer. Chem. Soc., 77, 1967 (1955)], or of alkylylamine reagent [cf. R. Buijle and H. G. Viehe, Angew. Chem. International Edition 3, 582, (1964)] or of an isoxazolium salt reagent [cf. R. B. Woodward, R. A. Olofson and H. Mayer, J. Amer. Chem. Soc. 83, 1010 (1961)], or of a ketenimine reagent [cf. C. L. Stevens and M. E. Munk, J. Amer. Chem. Soc., 80, 4065 (1958)] or of hexachlorocyclotriphosphatriazine or hexabromocyclotriphosphatriazine (U.S. Pat. No. 3,651,050) or of diphenylphosphoryl azide [DPPA; J. Amer. Chem. Soc., 94, 6203-6205 (1972) ] or of diethylphosphoryl cyanide [DEPC; Tetrahedron Letters No. 18, pp. 1595-1598 (1973)] or of diphenyl phosphite [Tetrahedron Letters No. 49, pp. 5047-5050 (1972)]. Another equivalent of the acid chloride is a corresponding azolide, i.e., an amide of the corresponding acid whose amide nitrogen is a member of a quasiaromatic five membered ring obtaining at least two nitrogen atoms, i.e., imidazole, pyrazole, the triazoles, benzimidazole, benzotriazole and their substituted derivatives. As an example of the general method for the preparation of an azolide, N,N'-carbonyldiimidazole is reacted with a carboxylic acid in equimolar proportions at room temperature in tetrahydrofuran, chloroform, dimethylformamide or a similar inert solvent to form the carboxylic acid imidazolide in practically quantitative yield with liberation of carbon dioxide and one mole of imidazole. Dicarboxylic acids yield diimidazolide. The by-product, imidazole, precipitates and may be separated and the imidazolide isolated, but this is not essential. The methods for carrying out these reactions to produce a cephalosporin and the methods used to isolate the cephalosporin so produced are well known in the art.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
thioester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
compound II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
N,N'-dimethylchloroformiminium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
XXI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
N,N'-carbonyldiimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
N,N'-carbonylditriazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
acid III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
isoxazolium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
ketenimine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Name
diethylphosphoryl cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
Name
DEPC
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
[Compound]
Name
compound II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
Name
azolide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
[Compound]
Name
amide nitrogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
[Compound]
Name
acid anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
[Compound]
Name
anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27
[Compound]
Name
anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 28
[Compound]
Name
aliphatic monoesters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 28
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 28
[Compound]
Name
alkyl and aryl sulfonic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 28

Identifiers

REACTION_CXSMILES
C(=O)(O)O.[C:5]1([CH:11]([C:15]2[CH:20]=CC=CC=2)C(O)=O)C=CC=C[CH:6]=1.[N-:21]=[N+:22]=[N-].[NH:24]=[C:25]=[NH:26].C1(N=C=NC2CCCCC2)CCCCC1.C(N=C=NC(C)C)(C)C.C1(N=C=NCCN2CCOCC2)CCCCC1.O1C=CC=[NH+]1.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.C(P(C#N)(CC)=O)C.P([O-])(OC1C=CC=CC=1)OC1C=CC=CC=1.N1C=CC=[C-]1>>[NH:24]1[CH:15]=[CH:20][N:26]=[CH:25]1.[NH:21]1[CH:11]=[CH:5][CH:6]=[N:22]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)O)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-]
Step Three
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
thioester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
compound II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
N,N'-dimethylchloroformiminium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
XXI
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
N,N'-carbonyldiimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
N,N'-carbonylditriazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=C=N
Step Eleven
Name
acid III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N=C=NC(C)C
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)N=C=NCCN1CCOCC1
Step Fifteen
Name
isoxazolium
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1[NH+]=CC=C1
Step 16
Name
ketenimine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Step 18
Name
diethylphosphoryl cyanide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)P(=O)(CC)C#N
Step 19
Name
DEPC
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)P(=O)(CC)C#N
Step 20
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)[O-]
Step 21
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 22
Name
compound II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 23
Name
azolide
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1[C-]=CC=C1
Step 24
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 25
Name
amide nitrogen
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 26
Name
acid anhydrides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 27
Name
anhydrides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 28
Name
anhydrides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
aliphatic monoesters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)(O)=O
Name
alkyl and aryl sulfonic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C=NC=C1
Name
Type
product
Smiles
N1N=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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